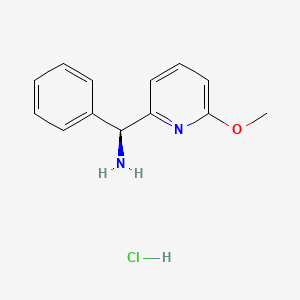
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine ring and a phenylmethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic rings can undergo hydrogenation under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to act on certain receptors in the central nervous system, modulating neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the dopaminergic and serotonergic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Shares the methoxypyridine moiety but differs in the rest of the structure.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used in the synthesis of fentanyl derivatives, shares some structural similarities.
Uniqueness
(1S)-1-(6-methoxypyridin-2-yl)-1-phenylmethanamine hydrochloride is unique due to its specific combination of a methoxypyridine ring and a phenylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H15ClN2O |
|---|---|
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
(S)-(6-methoxypyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-12-9-5-8-11(15-12)13(14)10-6-3-2-4-7-10;/h2-9,13H,14H2,1H3;1H/t13-;/m0./s1 |
InChI-Schlüssel |
KVBMINXHBPDJOS-ZOWNYOTGSA-N |
Isomerische SMILES |
COC1=CC=CC(=N1)[C@H](C2=CC=CC=C2)N.Cl |
Kanonische SMILES |
COC1=CC=CC(=N1)C(C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
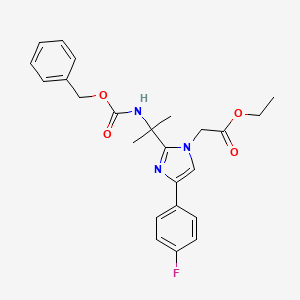
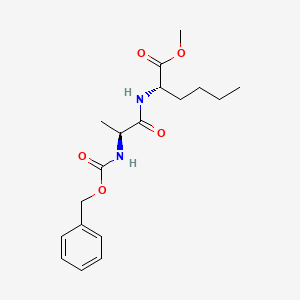
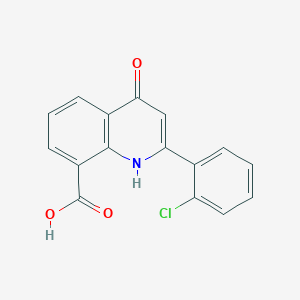
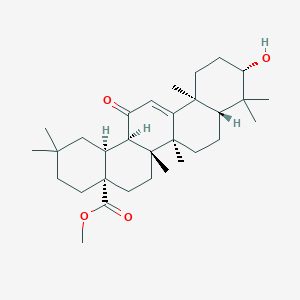
![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
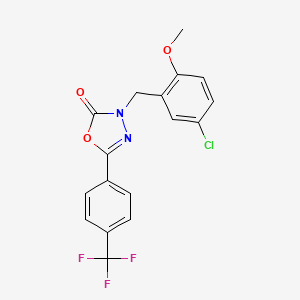


![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)
